molecular formula C28H31N3O3 B244732 4-(benzyloxy)-N-[4-(4-butyryl-1-piperazinyl)phenyl]benzamide

4-(benzyloxy)-N-[4-(4-butyryl-1-piperazinyl)phenyl]benzamide

Cat. No.: B244732
M. Wt: 457.6 g/mol
InChI Key: ZGKPXZYCEYCJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-N-[4-(4-butyryl-1-piperazinyl)phenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyloxy group, a butanoylpiperazinyl group, and a benzamide moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-[4-(4-butyryl-1-piperazinyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate through the reaction of benzyl alcohol with an appropriate halogenated compound under basic conditions.

    Coupling with Piperazine: The benzyloxy intermediate is then coupled with piperazine in the presence of a suitable catalyst to form the butanoylpiperazinyl derivative.

    Amidation Reaction: The final step involves the amidation reaction, where the butanoylpiperazinyl derivative is reacted with a benzoyl chloride derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-[4-(4-butyryl-1-piperazinyl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the amide or piperazine moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the piperazine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid, while reduction of the amide group may produce the corresponding amine.

Scientific Research Applications

4-(benzyloxy)-N-[4-(4-butyryl-1-piperazinyl)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-[4-(4-butyryl-1-piperazinyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • **3-(benzyloxy)-4-methoxy-benzylidene-(4-(4-chloro-phenyl)-piperazin-1-yl)-amine
  • **4-benzyloxy-3-methoxy-benzylidene-(4-(4-chloro-phenyl)-piperazin-1-yl)-amine
  • **4-benzyloxy-benzylidene-(4-(4-chloro-phenyl)-piperazin-1-yl)-amine

Uniqueness

4-(benzyloxy)-N-[4-(4-butyryl-1-piperazinyl)phenyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C28H31N3O3

Molecular Weight

457.6 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-phenylmethoxybenzamide

InChI

InChI=1S/C28H31N3O3/c1-2-6-27(32)31-19-17-30(18-20-31)25-13-11-24(12-14-25)29-28(33)23-9-15-26(16-10-23)34-21-22-7-4-3-5-8-22/h3-5,7-16H,2,6,17-21H2,1H3,(H,29,33)

InChI Key

ZGKPXZYCEYCJIU-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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